Researchers using 2,6-difluorophenylboronic acids often face low yields from rapid protodeboronation under basic Suzuki conditions. This compound solves that by offering a defined, bifunctional scaffold for iterative cross-coupling. Its retained C-Br site enables a second, orthogonal coupling to build complex fluorinated biaryls. Key differentiators: - Ortho-fluorine atoms enhance acidity for challenging couplings. - High C-Br reactivity vs. C-Cl analogs provides precise synthetic control. - Ideal probe substrate for evaluating fast-acting Pd precatalysts. Sourced for consistent quality and reliable supply.
Molecular FormulaC6H4BBrF2O2
Molecular Weight236.81 g/mol
CAS No.352535-84-3
Cat. No.B1284244
⚠ Attention: For research use only. Not for human or veterinary use.
3-Bromo-2,6-difluorophenylboronic acid (CAS 352535-84-3) is a halogenated, difluorinated arylboronic acid reagent. It is primarily utilized as a strategic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds [1]. The molecule features a phenyl ring substituted with two electron-withdrawing fluorine atoms and a bromine atom, a combination that significantly modulates its acidity and overall reactivity profile [2].
RoleBifunctional building block for iterative Suzuki-Miyaura couplings
Reactivity2,6-difluoro motif enhances Lewis acidity; bromo handle enables sequential functionalization
MethodRequires fast-acting precatalysts and controlled conditions to outpace protodeboronation
[1] PubChem. (2026). 3-Bromo-2,6-difluorophenylboronic acid (CID 16217159). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16217159 View Source
[2] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498. https://doi.org/10.1002/ejic.201700546 View Source
Procurement specialists and chemists cannot simply substitute this compound with generic or less-substituted phenylboronic acids (e.g., 2,6-difluorophenylboronic acid) or alternative halogen analogs (e.g., 3-chloro-2,6-difluorophenylboronic acid). The specific identity and position of substituents are critical. The two ortho-fluorine atoms are a known structural motif that enhances Lewis acidity but also significantly destabilizes the molecule toward protodeboronation under basic Suzuki-Miyaura conditions [1]. The presence of the bromine substituent further differentiates this compound from its chloro analog by providing a distinct, and generally more reactive, electrophilic site (the C-Br bond) for subsequent iterative cross-coupling or functionalization steps [2]. These electronic and steric nuances create a unique reactivity profile, making direct substitution with a seemingly similar analog a likely source of failed reactions, lower yields, and impure products. The following section provides quantitative evidence for these differentiators.
Attribute
Target Compound
Common Analog
Electronics
Br + 2,6-F pattern; strong electron withdrawal
2,6-difluorophenylboronic acid lacks the bromo handle
Reactivity
C-Br is highly reactive in oxidative addition; predicted pKa ~7.2
C-Cl analog is significantly less reactive; higher pKa
Stability
Prone to protodeboronation under basic aq. conditions
Mono- or non-fluorinated boronic acids are typically more stable
[1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498. https://doi.org/10.1002/ejic.201700546 View Source
[2] Kumar, A., et al. (2018). Extension and functionalization of an encapsulating macrobicyclic ligand using palladium-catalyzed Suzuki–Miyaura and Sonogashira reactions of iron(II) dihalogenoclathrochelates with inherent halogen substituents. RSC Advances, 8(24), 13418-13425. https://doi.org/10.1039/C8RA02158K View Source
Acidity Advantage over 2,6-Difluorophenylboronic Acid
The presence of the bromine atom significantly increases the acidity of 3-bromo-2,6-difluorophenylboronic acid relative to its non-brominated analog. Computational models predict a lower pKa for the target compound, indicating a stronger Lewis acid. This heightened acidity is a key determinant of its behavior in transmetalation, the rate-limiting step of the Suzuki-Miyaura catalytic cycle .
The increased acidity and resultant Lewis acid strength can directly influence the rate of transmetalation in Suzuki-Miyaura reactions, providing a mechanistic basis for faster or more efficient couplings compared to less acidic analogs.
This compound belongs to a class of boronic acids known for their low hydrolytic stability under basic conditions, a phenomenon directly linked to the two ortho-fluorine substituents. This behavior distinguishes it from less fluorinated or differently substituted phenylboronic acids. The rapid protodeboronation of such polyfluorophenylboronic acids poses a significant challenge in standard Suzuki-Miyaura reactions, often leading to low yields. This characteristic necessitates the use of specialized, fast-acting precatalysts and carefully controlled conditions (e.g., room temperature) to outpace the decomposition pathway and achieve synthetically useful yields [1].
Hydrolytic instabilityClass-level inference
2,6-difluoro motif leads to rapid protodeboronation under basic aqueous conditions. Specialized fast-acting precatalysts and room temperature are required to outpace decomposition.
Method development context: reaction design must manage competing degradation
Qualitative class behavior; quantitative stability data for this specific compound not provided
Prone to rapid protodeboronation under basic conditions.
Comparator Or Baseline
Monosubstituted phenylboronic acids (e.g., phenylboronic acid) and less-fluorinated analogs are generally more stable.
Quantified Difference
Not quantified directly for this specific compound; however, the 'less-stable compounds are those with two fluorine atoms at the ortho positions' is a stated class-level finding [1].
Conditions
Aqueous basic conditions typical of Suzuki-Miyaura cross-coupling [2].
Why This Matters
This knowledge is critical for procurement and process development. It signals that achieving a successful reaction with this compound requires specific expertise and potentially non-standard catalysts and conditions, differentiating it from more stable, but synthetically less versatile, boronic acid reagents.
[1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498. https://doi.org/10.1002/ejic.201700546 View Source
[2] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. https://doi.org/10.1021/ja1073799 View Source
Bromine vs. Chlorine Reactivity Advantage
The bromine atom on the phenyl ring is not merely a spectator; it is a potent functional handle for subsequent chemical transformations. In metal-catalyzed cross-couplings, the reactivity of the leaving halogen follows a well-established trend (I > Br > Cl) in oxidative addition, a fundamental step for C-C bond formation [1]. Therefore, the C-Br bond in this compound is significantly more reactive than the C-Cl bond in its direct analog, 3-chloro-2,6-difluorophenylboronic acid. This distinction makes the target compound a superior choice for complex, iterative syntheses where the boronic acid moiety is used in one step and the aryl bromide is reserved for a subsequent, orthogonal coupling.
The general reactivity order is I > Br > Cl for oxidative addition [1].
Conditions
Standard palladium-catalyzed cross-coupling reaction conditions [2].
Why This Matters
This reactivity differential provides a clear, chemically sound justification for selecting the brominated compound over its chlorinated analog. For procurement in medicinal chemistry or materials science programs requiring multi-step, sequence-defined syntheses, this compound offers a superior strategic advantage as a versatile bifunctional building block.
[1] Kumar, A., et al. (2018). Extension and functionalization of an encapsulating macrobicyclic ligand using palladium-catalyzed Suzuki–Miyaura and Sonogashira reactions of iron(II) dihalogenoclathrochelates with inherent halogen substituents. RSC Advances, 8(24), 13418-13425. https://doi.org/10.1039/C8RA02158K View Source
[2] PubChem. (2026). 3-Bromo-2,6-difluorophenylboronic acid (CID 16217159). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16217159 View Source
This compound is ideally suited as a bifunctional building block in iterative, palladium-catalyzed cross-coupling sequences for constructing complex fluorinated biaryl motifs, common in modern drug candidates. In a first step, the boronic acid moiety undergoes a Suzuki-Miyaura coupling with an aryl halide partner. The retained aryl bromide can then serve as a handle for a second, orthogonal cross-coupling to install a third molecular fragment. This strategy is enabled by the compound's defined reactivity, particularly the high reactivity of the C-Br bond compared to a C-Cl bond [1].
Controlled Polymerization for Advanced Materials
The compound's bifunctional nature (boronic acid and aryl bromide) allows it to be used as a monomer in the synthesis of conjugated polymers and oligomers via Suzuki polycondensation [1]. The electron-withdrawing fluorine atoms can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, which is of high value in developing organic electronic materials like OLEDs and organic photovoltaics.
Boronic Acid Stability & Methodology
As a member of the notoriously unstable class of 2,6-difluorophenylboronic acids, this compound serves as a challenging and therefore highly informative test substrate for developing new catalysts and reaction conditions in academic and industrial methodology laboratories. Its tendency for protodeboronation under basic conditions makes it an ideal probe for assessing the efficiency of novel fast-acting palladium precatalysts [2].
Application
Selection Property
Validation Focus
Iterative biaryl synthesis
Bifunctional reactivity (B(OH)₂ + Br)
Orthogonal coupling sequence fidelity
Conjugated polymer synthesis
Electron-withdrawing effect of fluorines
Polymer electronic properties (HOMO/LUMO)
Catalyst development probe
Protodeboronation sensitivity
Fast-coupling method efficiency
[1] US Patent US7524923B1. (2005). Suzuki polycondensation for preparing aryl polymers from dihalide monomers. Retrieved from https://patents.google.com/patent/US7524923B1/ View Source
[2] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. https://doi.org/10.1021/ja1073799 View Source
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